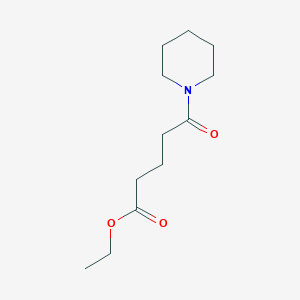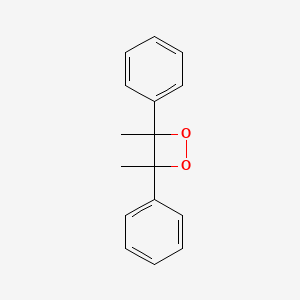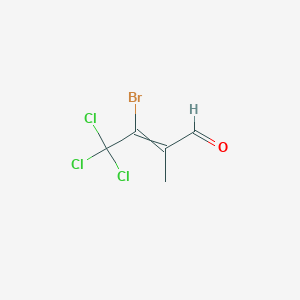
11-Methyltetracosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Methyltetracosane is a hydrocarbon compound with the molecular formula C25H52. It is a methyl-branched alkane, specifically a derivative of tetracosane where a methyl group is attached to the 11th carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyltetracosane typically involves the alkylation of tetracosane. One common method is the Friedel-Crafts alkylation, where tetracosane is reacted with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and controlled reaction environments to optimize the production efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 11-Methyltetracosane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:
Oxidation: Under controlled conditions, this compound can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: Although already fully saturated, any unsaturated impurities can be reduced using hydrogenation.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or elevated temperatures.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (Cl2, Br2) under UV light or heat.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
11-Methyltetracosane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of hydrocarbon mixtures.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants and as a component in the production of synthetic waxes.
Wirkmechanismus
The mechanism of action of 11-Methyltetracosane in biological systems involves its interaction with olfactory and gustatory receptors. In insects, it activates specific neurons that process courtship cues, leading to behavioral changes such as mate attraction . The molecular targets include olfactory receptors like Or47b and gustatory receptors like ppk23, which are involved in the detection of pheromones.
Vergleich Mit ähnlichen Verbindungen
Tetracosane: The parent compound of 11-Methyltetracosane, with a straight-chain structure.
2-Methyltetracosane: Another methyl-branched isomer with the methyl group on the second carbon.
Heneicosane: A shorter alkane with 21 carbon atoms.
Uniqueness: this compound is unique due to its specific branching at the 11th carbon, which influences its physical properties and biological activity. This branching can affect its melting point, boiling point, and interaction with biological receptors, making it distinct from its straight-chain and differently branched counterparts .
Eigenschaften
CAS-Nummer |
65820-51-1 |
|---|---|
Molekularformel |
C25H52 |
Molekulargewicht |
352.7 g/mol |
IUPAC-Name |
11-methyltetracosane |
InChI |
InChI=1S/C25H52/c1-4-6-8-10-12-14-15-16-18-20-22-24-25(3)23-21-19-17-13-11-9-7-5-2/h25H,4-24H2,1-3H3 |
InChI-Schlüssel |
ROVQLBOPXKELIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(C)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




methanone](/img/structure/B14478221.png)



![2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate](/img/structure/B14478247.png)


![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride](/img/structure/B14478260.png)
![2-[3-(1H-Imidazol-1-yl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14478261.png)

![7-(Dimethoxymethyl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14478282.png)

